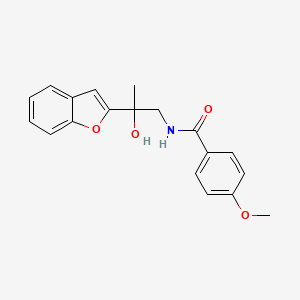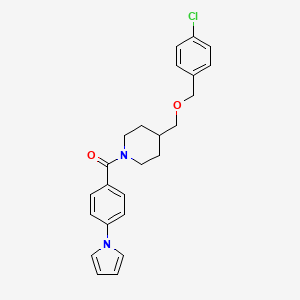
(4-(1H-pyrrol-1-yl)phenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O2 and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Research has explored the crystallographic aspects of related compounds to understand their structural characteristics. For example, studies on isomorphous structures and disorder within crystal frameworks have been conducted to examine the effects of substituents like chlorine and methyl groups on molecular conformation and stability (V. Rajni Swamy et al., 2013). These studies contribute to a deeper understanding of molecular interactions and the design of new compounds with desired physical and chemical properties.
Organic Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of related compounds, providing insights into their chemical behavior and potential applications. For instance, thermal, optical, etching, and structural studies, alongside theoretical calculations, have been conducted to elucidate the properties of compounds with similar chemical structures (C. S. Karthik et al., 2021). These research efforts offer valuable information for the development of materials with specific optical and thermal characteristics.
Theoretical Chemistry and Computational Studies
Theoretical and computational studies have been employed to analyze the electronic structure and physicochemical properties of related compounds. Through methods like density functional theory (DFT), researchers have investigated the molecular electrostatic potential, frontier molecular orbitals, and interaction energies, which are crucial for understanding the reactivity and stability of these molecules (P. Huang et al., 2021). This research aids in predicting how such compounds might interact with other molecules, which is essential for their application in chemical synthesis and materials science.
Molecular Interaction Studies
Specific studies have also delved into the molecular interactions of compounds with biological receptors, using computational models to predict their binding affinities and modes of action. This research is instrumental in the design of compounds with potential therapeutic applications, even though the primary focus here excludes direct drug-related applications (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c25-22-7-3-19(4-8-22)17-29-18-20-11-15-27(16-12-20)24(28)21-5-9-23(10-6-21)26-13-1-2-14-26/h1-10,13-14,20H,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIXWCOHORPNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)
![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)

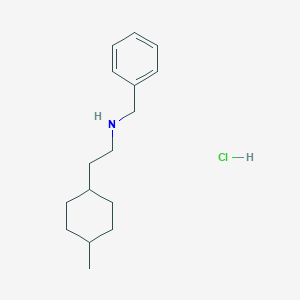
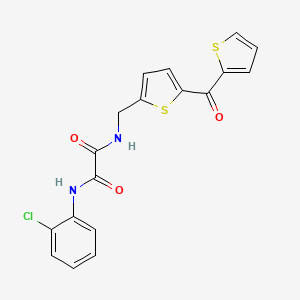

![N-[(4-chlorophenyl)(cyano)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2803941.png)
![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)
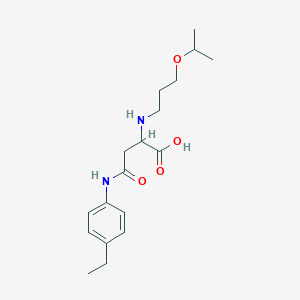
![N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2803946.png)
![N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
